
(R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-N-(pirrolidin-3-il)propan-1-sulfonamida clorhidrato es un compuesto químico que pertenece a la clase de sulfonamidas. Las sulfonamidas son conocidas por sus diversas aplicaciones en química medicinal, particularmente como antibióticos e inhibidores enzimáticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-N-(pirrolidin-3-il)propan-1-sulfonamida clorhidrato típicamente implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se puede sintetizar a través de una reacción de ciclización que involucra un precursor adecuado.
Unión del grupo propan-1-sulfonamida: Este paso implica la reacción del derivado de pirrolidina con un reactivo de sulfonamida en condiciones específicas, como la presencia de una base y un solvente adecuado.
Formación de clorhidrato: El paso final implica la conversión de la base libre a su sal de clorhidrato mediante tratamiento con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de pirrolidina, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonamida, convirtiéndolo potencialmente en un derivado de ácido sulfónico.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en el anillo de pirrolidina o la porción de sulfonamida son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que las reacciones de sustitución podrían introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede servir como ligando en reacciones catalíticas, facilitando diversas transformaciones orgánicas.
Ciencia de los materiales:
Biología
Inhibición enzimática: Como sulfonamida, puede inhibir ciertas enzimas, lo que lo hace útil en estudios bioquímicos.
Unión a receptores: Posible uso en el estudio de las interacciones receptor-ligando.
Medicina
Desarrollo de fármacos: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos, particularmente en el tratamiento de infecciones bacterianas u otras enfermedades.
Industria
Fabricación química: Uso en la síntesis de otras moléculas complejas o como intermedio en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (R)-N-(pirrolidin-3-il)propan-1-sulfonamida clorhidrato dependería de su aplicación específica. Por ejemplo, como inhibidor enzimático, puede unirse al sitio activo de la enzima, evitando la unión del sustrato y la posterior catálisis. Los objetivos moleculares y las vías involucradas variarían según el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
N-(pirrolidin-3-il)propan-1-sulfonamida: Carece de la configuración (R).
N-(pirrolidin-3-il)butan-1-sulfonamida: Difiere en la longitud de la cadena de carbono.
N-(pirrolidin-3-il)propan-1-ácido sulfónico: Contiene un grupo ácido sulfónico en lugar de una sulfonamida.
Singularidad
(R)-N-(pirrolidin-3-il)propan-1-sulfonamida clorhidrato es único debido a su estereoquímica específica y grupos funcionales, lo que puede conferir propiedades biológicas y químicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C7H17ClN2O2S |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
N-[(3R)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
Clave InChI |
QIQSUQJZMACKPG-OGFXRTJISA-N |
SMILES isomérico |
CCCS(=O)(=O)N[C@@H]1CCNC1.Cl |
SMILES canónico |
CCCS(=O)(=O)NC1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




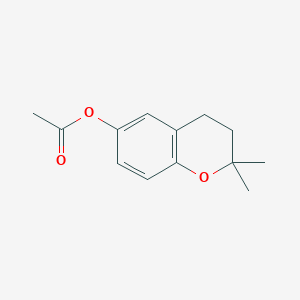
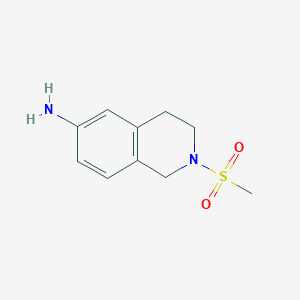


![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
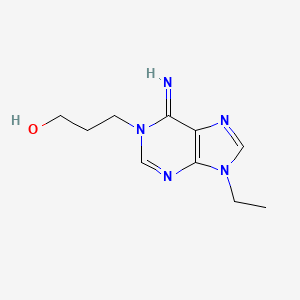

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
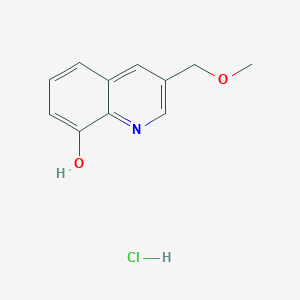
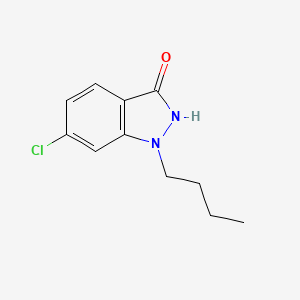
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)

